molecular formula C21H24O7 B13834166 3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one

3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one

Cat. No.: B13834166
M. Wt: 388.4 g/mol
InChI Key: IBHJFGUANQVCKP-UHFFFAOYSA-N
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Description

3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one is a complex organic compound known for its unique structure and diverse applications. This compound is part of the flavonoid family, which is known for its wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one typically involves multiple steps. One common method starts with commercially available 2,4,6-trihydroxyacetophenone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one involves modulation of specific molecular targets and pathways. For example, it acts as a positive modulator of brain glycogen phosphorylase, which plays a role in glucose metabolism . This modulation can lead to various biological effects, including enhanced energy production and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate brain glycogen phosphorylase is particularly noteworthy, as this is not a common feature among similar compounds .

Properties

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one

InChI

InChI=1S/C21H24O7/c1-9(2)6-7-13-18(24)14(20(26)16(11(4)22)19(13)25)8-15-17(23)10(3)12(5)28-21(15)27/h6,23-26H,7-8H2,1-5H3

InChI Key

IBHJFGUANQVCKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)C(=C1O)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)C

Origin of Product

United States

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